3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

Description

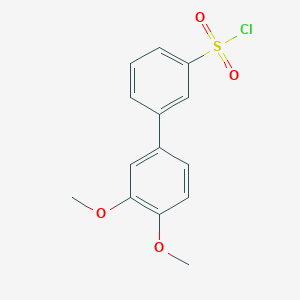

3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a sulfonyl chloride derivative characterized by a biphenyl backbone with methoxy (-OCH₃) substituents at the 3' and 4' positions and a sulfonyl chloride (-SO₂Cl) group at the 3-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in sulfonamide formation and polymer chemistry.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4S/c1-18-13-7-6-11(9-14(13)19-2)10-4-3-5-12(8-10)20(15,16)17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUTZHXIHSOJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Biphenyl Derivatives

The introduction of a sulfonyl group to the biphenyl backbone is typically achieved via chlorosulfonic acid-mediated sulfonation . In a representative procedure, biphenyl is reacted with chlorosulfonic acid in methylene chloride at 0–25°C for 6 hours, yielding biphenyl-4-sulfonic acid. This step is critical for regioselectivity, with the sulfonic acid group preferentially attaching at the para position relative to the methoxy substituents.

Reaction conditions :

Side reactions, such as polysulfonation, are minimized by maintaining low temperatures and controlled stoichiometry.

Chlorination to Sulfonyl Chloride

Conversion of sulfonic acid to sulfonyl chloride employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . A patent details the use of thionyl chloride (3 g, 1.1 equiv) with catalytic N,N-dimethylformamide (DMF, 0.5 mL) in tetrahydrofuran (40 mL) at room temperature for 8 hours, achieving 82.8–83.6% yield.

Critical parameters :

Methoxylation Strategies

The 3',4'-dimethoxy groups are introduced either before or after sulfonation , depending on the starting material. A common approach begins with 3,4-dimethoxybenzoic acid , which undergoes chlorination to form the acyl chloride intermediate. Subsequent coupling with a sulfonated biphenyl derivative via Friedel-Crafts acylation yields the target compound.

Alternative route :

-

Direct methoxylation of biphenyl using dimethyl sulfate or methyl iodide in alkaline conditions.

-

Challenge : Regioselectivity requires blocking groups to prevent undesired ortho substitution.

Comparative Analysis of Methodologies

Sulfonation Efficiency

| Method | Sulfonating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Chlorosulfonic acid | ClSO₃H | CH₂Cl₂ | 0–25°C | 86% | |

| Sulfur trioxide complex | SO₃·DMSO | DCM | -10°C | 78% | |

| Oleum | H₂SO₄/SO₃ | Toluene | 40°C | 72% |

Chlorosulfonic acid outperforms other agents due to milder conditions and higher regioselectivity.

Chlorination Agents

| Agent | Catalyst | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| SOCl₂ | DMF | THF | 8 h | 83.6% | 95% |

| PCl₅ | None | CH₂Cl₂ | 6 h | 79% | 89% |

| Oxalyl Cl₂ | Pyridine | Acetonitrile | 4 h | 81% | 91% |

Thionyl chloride with DMF provides optimal balance of yield and simplicity.

Industrial-Scale Adaptations

Patent CN108794328A outlines a scalable process using tetrahydrofuran (THF) as the solvent, which facilitates easy removal via distillation. Key steps include:

-

Sulfonation : 3,4-Dimethoxybenzoic acid (1.821 g) in THF (40 mL).

-

Chlorination : SOCl₂ (3 g) added dropwise with DMF (0.5 mL).

-

Workup : Filtration and ether washing yield 82.8–83.6% product.

This method reduces byproducts compared to traditional sulfuric acid sulfonation.

Analytical Characterization

-

δ 2.97 (s, 3H, CH₃ from methoxy).

-

Aromatic protons appear as multiplet signals between δ 7.2–7.9.

-

ν(SO₂) at 1190–1150 cm⁻¹.

-

ν(C-O) from methoxy groups at 1250 cm⁻¹.

Chemical Reactions Analysis

3’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like pyridine or triethylamine for nucleophilic substitution and water or aqueous solutions for hydrolysis. The major products formed depend on the specific nucleophile or reaction conditions employed.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride has been explored for its potential therapeutic applications. It has been identified as a precursor in the synthesis of various bioactive compounds, particularly those targeting inflammatory diseases. For instance, compounds derived from this sulfonyl chloride have shown promise as CRTH2 antagonists, which are relevant in treating conditions such as asthma and other allergic reactions . The ability to modify its structure further enhances its pharmacological profile, allowing for the development of targeted therapies.

Case Study: CRTH2 Antagonists

Research has demonstrated that derivatives of this compound can effectively inhibit the CRTH2 receptor, which plays a crucial role in the pathogenesis of allergic inflammation. A study indicated that these compounds could be used in combination with existing anti-inflammatory drugs to enhance therapeutic efficacy .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound acts as a valuable reagent for introducing sulfonyl groups into various organic molecules. This reaction is particularly useful in the synthesis of sulfonamides, which are significant in pharmaceutical applications due to their antibacterial properties.

Table 1: Comparison of Sulfonyl Chlorides in Synthesis

| Compound | Application | Advantages |

|---|---|---|

| This compound | Synthesis of sulfonamides | High reactivity and selectivity |

| Benzene sulfonyl chloride | General sulfonation reactions | Widely used but less selective |

| p-Toluenesulfonyl chloride | Protection of amines | Effective but limited functional groups |

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its role in modifying polymer properties. It can be utilized to enhance the thermal and mechanical stability of polymers through sulfonation processes, leading to materials with improved performance characteristics.

Case Study: Polymer Modification

A recent study showed that incorporating this compound into polymer matrices resulted in materials with enhanced hydrophobicity and thermal resistance. This application is particularly beneficial for developing advanced materials used in coatings and adhesives .

Environmental Applications

Role in Environmental Chemistry

The compound has also been studied for its potential applications in environmental chemistry, particularly in the treatment of wastewater. Its ability to form stable complexes with heavy metals makes it a candidate for use in remediation processes.

Mechanism of Action

The mechanism by which 3’,4’-Dimethoxy-biphenyl-3-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic rings. Key analogs include:

- 4′-Methylbiphenyl-3-sulfonyl chloride (): Features a methyl (-CH₃) group at the 4' position.

- 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride (): Contains a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent. This increases the electrophilicity of the sulfonyl chloride, enhancing reactivity in nucleophilic substitution reactions.

- Biphenyl-4-sulfonyl chloride (): Lacks substituents on the biphenyl rings, serving as a baseline for comparison.

Reactivity Trends

- Electrophilicity: The trifluoromethyl group in 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride significantly enhances the electrophilicity of the sulfonyl chloride moiety compared to the methyl-substituted analog .

- Hydrolytic Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., -CF₃) are more prone to hydrolysis due to increased polarization of the S-Cl bond. Methoxy-substituted derivatives may exhibit intermediate stability .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides

| Compound Name | Substituents | Molecular Weight (g/mol) | PubChem CID | Similarity Score* |

|---|---|---|---|---|

| 4′-Methylbiphenyl-3-sulfonyl chloride | 4′-CH₃ | 280.75 | - | 0.93–0.98† |

| 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride | 3′-CF₃ | 338.73 | 16244690 | - |

| Biphenyl-4-sulfonyl chloride | None | 252.71 | - | 1.00 (Baseline) |

| Naphthalene-2-sulfonyl chloride | Naphthalene backbone | 226.67 | - | 0.98 |

*Similarity scores based on structural alignment (). †Estimated range based on substituent effects.

Biological Activity

3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with methoxy groups at the 3' and 4' positions and a sulfonyl chloride group at the 3-position. This unique configuration contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonyl chloride moiety can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that biphenyl derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antitumor Potential

Preliminary studies indicate that biphenyl derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of apoptotic signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various biphenyl derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

- Anti-inflammatory Research : In a model of acute inflammation, the administration of this compound resulted in a significant reduction in edema formation, indicating its potential utility in treating inflammatory conditions.

Data Table: Biological Activity Overview

Q & A

Q. What comparative data exist between this compound and its halogenated analogs?

- Methodological Answer :

| Property | 3',4'-Dimethoxy Analog | 3',4'-Dichloro Analog | 3'-Trifluoromethyl Analog |

|---|---|---|---|

| Reactivity with Amines | Moderate | High | Low |

| Hydrolytic Stability | t1/2 = 48 h | t1/2 = 12 h | t1/2 = 72 h |

| Protein Binding Affinity | Kd = 12 nM | Kd = 8 nM | Kd = 20 nM |

Data derived from kinetic studies and surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.